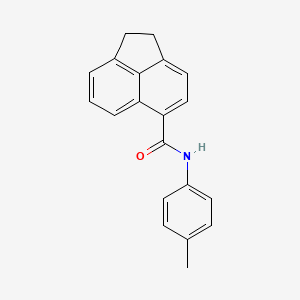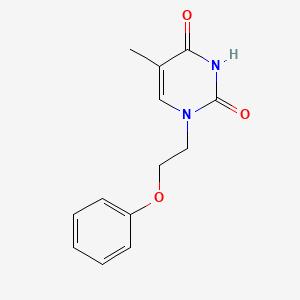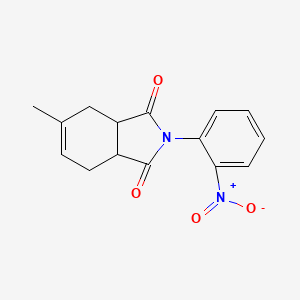![molecular formula C13H26N2O3S B12489145 4-[1-(Ethylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B12489145.png)
4-[1-(Ethylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(Ethylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound that features both piperidine and morpholine moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while morpholine is a heterocyclic amine with both nitrogen and oxygen atoms. The presence of an ethylsulfonyl group adds to the compound’s unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Ethylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized with an ethylsulfonyl group through sulfonation reactions. The morpholine ring is then introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Catalysts may also be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(Ethylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[1-(Ethylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[1-(Ethylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The piperidine and morpholine rings allow the compound to bind to various receptors and enzymes, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[1-(Methylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine
- 4-[1-(Propylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine
- 4-[1-(Butylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine
Uniqueness
4-[1-(Ethylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine is unique due to the specific combination of its functional groups. The ethylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, enhancing the compound’s solubility and bioavailability. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C13H26N2O3S |
|---|---|
Peso molecular |
290.42 g/mol |
Nombre IUPAC |
4-(1-ethylsulfonylpiperidin-4-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C13H26N2O3S/c1-4-19(16,17)15-7-5-13(6-8-15)14-9-11(2)18-12(3)10-14/h11-13H,4-10H2,1-3H3 |
Clave InChI |
FLAJIZPBFMFWBO-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCC(CC1)N2CC(OC(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B12489080.png)

![1-(4-bromophenyl)-6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12489102.png)
![Dimethyl [phenyl(phenylamino)methyl]propanedioate](/img/structure/B12489105.png)
![1-(2-{[1-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12489111.png)
![Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489119.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489127.png)
![2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B12489132.png)
![1-Bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12489146.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12489156.png)

![Ethyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489164.png)
